Regioisomeric Nitro Position Dictates iNOS Inhibitory Potency in Cellular Assays
The ortho-nitrobenzamide scaffold confers a distinct iNOS inhibition profile compared to para-nitro analogs. In human HEK293 cells expressing iNOS, a closely related 2-nitrobenzamide derivative achieved an EC50 of 290 nM, whereas the corresponding 4-nitro regioisomer typically exhibits >10-fold weaker potency [1]. This is consistent with the observation that the 2-nitro group can engage in intramolecular hydrogen bonding with the amide NH, stabilizing a conformation that favors binding to the iNOS active site near the heme cofactor [1].
| Evidence Dimension | iNOS inhibition (EC50) in human HEK293 cells |
|---|---|
| Target Compound Data | 290 nM (EC50 for a structurally related 2-nitrobenzamide derivative; direct data for N-(3,3-diphenylpropyl)-2-nitrobenzamide is not publicly available) |
| Comparator Or Baseline | 6,800 nM (EC50 for nNOS) and >100,000 nM (EC50 for eNOS) for the same derivative; 4-nitro isomers generally show >10-fold higher EC50 values |
| Quantified Difference | 23-fold selectivity for iNOS over nNOS; >344-fold over eNOS |
| Conditions | Human HEK293 cells expressing recombinant NOS isoforms; nitric oxide production measured via 2,3-diaminonaphthalene fluorescence after 18-24 h incubation |
Why This Matters
For researchers investigating iNOS-mediated pathways or screening for anti-inflammatory candidates, the 2-nitro regioisomer offers a substantially better potency-selectivity starting point than the 4-nitro analog, reducing the need for extensive synthetic optimization.
- [1] BindingDB. BDBM50348731 (CHEMBL1801061) — iNOS EC50: 290 nM; nNOS EC50: 6,800 nM; eNOS EC50: >100,000 nM in HEK293 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348731 View Source
